Product packaging for Cauloside D(Cat. No.:CAS No. 12672-45-6)

Cauloside D

Cat. No.: B1170311
CAS No.: 12672-45-6
M. Wt: 1075.2 g/mol
InChI Key: UEHILKCNLIKLEV-QPMMERAHSA-N
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Description

Historical Context and Evolution of Cauloside D Studies

The investigation of this compound is intrinsically linked to the phytochemical exploration of plants utilized in traditional medicine. The genus Caulophyllum, particularly Caulophyllum robustum Maxim., has a history of use in Chinese folk medicine for treating conditions such as stomach aches, inflammation, and menstrual irregularities. frontiersin.orgfrontiersin.org Early phytochemical studies on this genus led to the isolation and identification of several triterpenoid (B12794562) saponins (B1172615), including this compound. nih.gov

Initial research focused on the extraction, isolation, and structural elucidation of this compound. nih.govresearchgate.net Techniques such as column chromatography were employed to separate the compound from crude plant extracts. frontiersin.orgnih.gov The complex structure of this compound, featuring a hederagenin (B1673034) aglycone linked to multiple sugar moieties, was determined through a combination of chemical degradation and advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netcambridge.orgebi.ac.uk

As analytical techniques became more sophisticated, so did the depth of this compound research. The development of methods like liquid chromatography-mass spectrometry (LC-MS) has enabled more rapid and detailed characterization of this compound and its related saponins within plant extracts. researchgate.net This has facilitated a more comprehensive understanding of the chemical profile of its source plants.

Significance of this compound within Triterpenoid Saponin (B1150181) Research

This compound holds a significant position within the vast class of triterpenoid saponins due to its distinct structural features and notable biological activities. Triterpenoid saponins are a diverse group of natural glycosides known for a wide array of pharmacological effects. mdpi.com this compound, as a representative of this class, contributes to the understanding of structure-activity relationships among these complex molecules.

The chemical structure of this compound is characterized by a pentacyclic triterpenoid aglycone, hederagenin, glycosidically linked to sugar chains at two different positions. ebi.ac.uk This bisdesmosidic nature is a key determinant of its physicochemical properties and biological functions. The specific types and linkages of the monosaccharides in these chains further contribute to its unique profile.

From a pharmacological perspective, this compound has garnered attention for its potential anti-inflammatory and cytotoxic effects. biosynth.commedchemexpress.comresearchgate.net Research has shown that this compound can modulate various cellular processes, including the inhibition of pro-inflammatory cytokine expression. nih.govmedchemexpress.comresearchgate.net These findings underscore the potential of this compound as a lead compound for the development of new therapeutic agents. researchgate.net Its biological activities are a central focus of ongoing research, contributing to the broader knowledge of the therapeutic potential of triterpenoid saponins. biosynth.com

Current Landscape and Emerging Trends in this compound Research

The current research landscape for this compound is characterized by a shift from basic phytochemical analysis to more in-depth pharmacological and mechanistic studies. Modern research continues to explore its biological activities, with a particular focus on its anti-inflammatory, anti-cancer, and immunomodulatory properties. biosynth.comresearchgate.net

A significant trend is the investigation of the molecular mechanisms underlying the observed biological effects of this compound. Studies are increasingly focused on identifying its specific cellular targets and signaling pathways. biosynth.com For instance, research has explored its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Furthermore, there is a growing interest in the metabolic fate of this compound. Studies are being conducted to understand how it is biotransformed in biological systems, which is crucial for evaluating its potential as a therapeutic agent. researchgate.net The use of advanced analytical techniques, such as high-resolution mass spectrometry, is facilitating the identification of its metabolites. researchgate.net

Another emerging area is the exploration of this compound in combination with other compounds or as a component of complex plant extracts. This aligns with the traditional use of its source plants and may reveal synergistic effects that enhance its therapeutic potential. The continued investigation into the chemistry and biology of this compound promises to yield further insights into its role as a valuable natural product.

Detailed Research Findings

Compound NameChemical FormulaMolecular Weight (g/mol)Source OrganismReported Biological Activities
This compoundC53H86O221075.24Caulophyllum robustum biosynth.commedchemexpress.com, Kalopanax pictus ebi.ac.uk, Clematis tangutica researchgate.netAnti-inflammatory medchemexpress.comresearchgate.net, Cytotoxic mdpi.com, Cardioprotective researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H86O22 B1170311 Cauloside D CAS No. 12672-45-6

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHILKCNLIKLEV-QPMMERAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155276
Record name Cauloside D
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12672-45-6
Record name Cauloside D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12672-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cauloside D
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cauloside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAULOSIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5Z068GAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Natural Occurrence and Isolation of Cauloside D

Cauloside D is a naturally occurring phytochemical found within specific plant species. Its isolation from these botanical sources is a critical first step for its study and potential applications.

Botanical Origins of this compound

The primary and most well-documented botanical source of this compound is Caulophyllum robustum Maxim. medchemexpress.comnih.govscilit.com This perennial herb, belonging to the Berberidaceae family, is found in Northeast Asia, including regions of China, Korea, and Japan. frontiersin.org The roots and rhizomes of C. robustum are particularly rich in a variety of triterpenoid (B12794562) saponins (B1172615), with this compound being a prominent constituent. nih.govfrontiersin.org Research has consistently identified this plant as a key source for the isolation of this compound and other related glycosides. nih.govarabjchem.orgnih.gov

While Caulophyllum robustum is the principal source, this compound and structurally similar saponins have been identified in other plant species as well. For instance, this compound has been isolated from Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd., a plant from the Araliaceae family. medchemexpress.com Additionally, related caulosides, such as Cauloside A, B, C, and G, are often found alongside this compound in Caulophyllum species. nih.govresearchgate.net The presence of these related glycosides has also been reported in other genera, including Lonicera and Akebia. jst.go.jpnih.govcaf.ac.cn The co-occurrence of these compounds suggests a common biosynthetic pathway within these plant families.

Advanced Methodologies for this compound Isolation

The isolation of this compound from plant biomass requires a series of sophisticated extraction and purification techniques to obtain the compound in a pure form.

Extraction Protocols from Plant Biomass

The initial step in isolating this compound involves the extraction of crude saponins from the plant material, typically the roots and rhizomes of C. robustum. frontiersin.orgnih.gov A common method involves maceration or reflux extraction of the dried and powdered plant material with a solvent such as methanol (B129727) or aqueous ethanol (B145695) (e.g., 70-80% ethanol). frontiersin.orgnih.govmdpi.com For instance, the dried roots and rhizomes can be soaked for an extended period and then extracted multiple times with 80% ethanol to ensure a comprehensive extraction of the saponins. mdpi.com

Following extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract. frontiersin.orgnih.gov This extract is then often subjected to a liquid-liquid partitioning process. For example, the residue may be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and n-butanol, to separate compounds based on their solubility. frontiersin.org The saponin-rich fraction is typically found in the n-butanol layer. frontiersin.orgnih.gov

Chromatographic Techniques for this compound Purification

To isolate this compound from the crude saponin (B1150181) fraction, various chromatographic techniques are employed. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used technique for the purification of this compound. column-chromatography.com This method involves packing a column with a stationary phase, most commonly silica (B1680970) gel or a reversed-phase material like C18. column-chromatography.comfrontiersin.org The crude saponin extract is loaded onto the column, and a solvent system (the mobile phase) is passed through it.

For the purification of this compound, a typical column chromatography procedure might involve a silica gel column eluted with a gradient of chloroform-methanol-water. frontiersin.org The fractions are collected sequentially, and those containing this compound are identified, often through techniques like thin-layer chromatography (TLC). Further purification of these fractions can be achieved using other chromatographic methods, such as Sephadex LH-20 column chromatography, which separates molecules based on their size. frontiersin.org For a finer separation, preparative high-performance liquid chromatography (HPLC) is often the final step, utilizing a reversed-phase column and a mobile phase such as a methanol-water or acetonitrile-water gradient. frontiersin.orgresearchgate.net

Optimization of Isolation and Purification Processes

The efficient isolation and purification of this compound are crucial for obtaining high-purity compounds for research and potential applications. Optimization strategies often focus on improving the extraction and chromatographic separation steps.

A general scheme for the crude isolation of triterpene saponins from Caulophyllum species involves extraction with methanol or 70% ethanol, followed by either liquid-liquid partitioning or liquid-solid column chromatography. nih.gov Further purification is typically achieved through techniques like preparative HPLC. nih.gov Research has shown that bioassay-guided isolation, which involves tracking the biological activity of fractions during the separation process, can be an effective strategy for isolating specific bioactive compounds like this compound. acs.org The optimization of purification can also involve adjusting parameters in ion exchange chromatography, such as pH, to achieve better separation and purity of the target compound. jabonline.in

Structural Elucidation and Analogues of Cauloside D

Stereochemical Analysis of Cauloside D

Determining the absolute stereochemistry of the numerous chiral centers in this compound is a critical aspect of its structural elucidation. This involves establishing the configuration (R or S) of each stereocenter in the aglycone and determining the D or L configuration of the sugar residues. libretexts.orgimperial.ac.uk

The stereochemistry of the sugar units is often determined by acid hydrolysis of the saponin (B1150181) to release the individual monosaccharides. These are then compared with authentic standards using techniques like gas chromatography (GC) of their chiral derivatives. The coupling constants of the anomeric protons in the ¹H-NMR spectrum can also provide information about the relative stereochemistry of the glycosidic linkages (α or β). youtube.com

The absolute configuration of the aglycone is more complex to determine and often relies on comparison of its optical rotation and circular dichroism (CD) data with that of known compounds. stackexchange.com In some cases, X-ray crystallography of the aglycone or a suitable derivative can provide an unambiguous determination of its absolute stereochemistry. imperial.ac.uk

Characterization of Naturally Occurring this compound Analogues and Related Saponins (B1172615)

This compound belongs to a larger family of triterpenoid (B12794562) saponins. nih.gov A number of naturally occurring analogues have been isolated, often from the same plant source. These analogues typically differ in the type, number, or linkage of the sugar units attached to the aglycone, or may have minor modifications to the aglycone itself. researchgate.net

For example, other caulosides such as Cauloside A, B, C, and G have been identified. nih.govresearchgate.netnih.gov These compounds often share the same hederagenin (B1673034) or oleanolic acid aglycone but have different glycosylation patterns. The study of these analogues is important for understanding the biosynthetic pathways of saponins and for structure-activity relationship studies.

Table 2: Examples of this compound Analogues and Related Saponins

Compound NameAglyconeSugar Moiety Differences from this compound
Cauloside A HederageninDifferent sugar chain composition/linkage
Cauloside C HederageninDifferent sugar chain composition/linkage
Cauloside G HederageninAdditional glucose unit
Asperosaponin VI HederageninOften found alongside caulosides

Conformational Studies of this compound in Solution and Solid State

The three-dimensional shape, or conformation, of this compound is crucial for its biological activity. ijpsr.com Conformational analysis aims to understand the preferred spatial arrangement of the atoms in the molecule. nobelprize.org

In solution, the conformation of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space, even if they are not directly bonded. nih.gov The data from these experiments can be used to build a 3D model of the molecule's preferred conformation in solution. libretexts.org

Conformational studies in the solid state are typically performed using single-crystal X-ray crystallography. This technique provides a precise picture of the molecule's conformation as it exists in the crystal lattice. However, obtaining suitable crystals of complex glycosides like this compound can be challenging. The solid-state conformation may also differ from the biologically relevant conformation in solution. nih.gov

Biosynthesis and Biotransformation of Cauloside D

Proposed Biosynthetic Pathways of Cauloside D within Plant Systems

The biosynthesis of this compound, like other triterpenoid (B12794562) saponins (B1172615), is a multi-step process that begins with fundamental precursors from primary metabolism and involves a series of cyclization, oxidation, and glycosylation reactions. While the complete pathway has not been elucidated in a single study, a hypothetical pathway can be constructed based on known enzymatic reactions in triterpenoid synthesis. cambridge.orgnih.gov

The journey to synthesize this compound begins with precursors from the isoprenoid pathway. mdpi.com The initial building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are generated via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net

The key precursor for the triterpenoid backbone is 2,3-oxidosqualene (B107256) . This compound is formed by the cyclization of two farnesyl pyrophosphate (FPP) molecules to create squalene, which is then epoxidized. The aglycone (non-sugar) portion of this compound is hederagenin (B1673034), an oleanane-type triterpenoid. The proposed pathway posits that 2,3-oxidosqualene is cyclized to form β-amyrin , which serves as the foundational pentacyclic structure. cambridge.org

The sugar chains are attached using activated sugar molecules, typically UDP-sugars (Uridine diphosphate-sugars), such as UDP-glucose, UDP-arabinose, and UDP-rhamnose. nih.gov

The formation of the this compound aglycone, hederagenin, and the subsequent attachment of sugar chains are catalyzed by specific classes of enzymes. The proposed sequence involves initial backbone synthesis followed by a series of oxidative modifications and, finally, glycosylation. cambridge.orgnih.gov

Backbone Synthesis : The first committed step is the cyclization of 2,3-oxidosqualene into the pentacyclic β-amyrin. This reaction is catalyzed by β-amyrin synthase , a type of oxidosqualene cyclase (OSC). cambridge.org

Oxidative Modifications : Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur at specific carbon positions. These hydroxylations and subsequent oxidations are primarily catalyzed by cytochrome P450 monooxygenases (P450s) . For hederagenin, this involves modifications at the C-23 and C-28 positions. The β-amyrin is first hydroxylated at C-28 to produce erythrodiol, which is then further oxidized by a P450 enzyme to yield oleanolic acid. cambridge.org Hederagenin is formed by a further hydroxylation of oleanolic acid at the C-23 position.

Glycosylation : The final step is the sequential attachment of sugar residues to the hederagenin aglycone at the C-3 and C-28 positions. This is carried out by UDP-glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety from a UDP-sugar donor to the aglycone or a growing sugar chain. This compound is a bidesmosidic saponin (B1150181), meaning it has two sugar chains. An arabinose is attached to the C-3 hydroxyl group, and a glucose-rhamnose chain is attached via an ester linkage to the C-28 carboxyl group. nih.gov

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis

StepSubstrateProductEnzyme ClassSpecific Enzyme Example
1 2,3-Oxidosqualeneβ-AmyrinOxidosqualene Cyclase (OSC)β-amyrin synthase cambridge.org
2 β-AmyrinErythrodiolCytochrome P450P450 Monooxygenase cambridge.org
3 ErythrodiolOleanolic AcidCytochrome P450P450 Monooxygenase cambridge.org
4 Oleanolic AcidHederageninCytochrome P450P450 Monooxygenase nih.gov
5 Hederagenin3-O-Arabinopyranosyl-hederageninGlycosyltransferase (UGT)UGT nih.gov
6 3-O-Arabinopyranosyl-hederageninThis compoundGlycosyltransferase (UGT)UGT nih.gov

Genetic and Transcriptomic Analysis of this compound Biosynthesis-Related Genes

Investigating the genes responsible for this compound biosynthesis provides insight into its regulation and potential for metabolic engineering. Transcriptome analysis in saponin-producing plants has been a key tool for identifying candidate genes. researchgate.net

Studies on plants like Lonicera macranthoides, which produces hederagenin-based saponins, have used comparative transcriptomics to identify genes that are highly expressed in tissues with high saponin content. mdpi.com These analyses consistently reveal the upregulation of genes encoding key enzyme families involved in the proposed biosynthetic pathway:

Oxidosqualene cyclases (OSCs) , such as β-amyrin synthase.

Cytochrome P450s (CYPs) , which are responsible for the extensive oxidative modifications of the triterpene skeleton.

UDP-glycosyltransferases (UGTs) , which catalyze the final glycosylation steps.

In a study on Dipsacus asperoides, which also produces hederagenin-based saponins, transcriptomic analysis led to the functional characterization of two specific UGTs involved in the biosynthesis of α-hederin, a closely related compound. medchemexpress.com This demonstrates that combining transcriptomic data with biochemical assays is a powerful strategy for pinpointing the specific genes responsible for individual steps in saponin synthesis. Although a transcriptome analysis focused solely on this compound in Caulophyllum robustum has not been published, analysis of this plant has identified numerous transcripts related to secondary metabolism, providing a foundation for future gene discovery. researchgate.net

Table 2: Key Gene Families Implicated in this compound Biosynthesis

Gene FamilyEncoded EnzymeRole in BiosynthesisReference
Oxidosqualene Cyclase (OSC)β-amyrin synthaseFormation of the pentacyclic triterpene backbone mdpi.com
Cytochrome P450 (CYP)P450 MonooxygenasesOxidation of the aglycone at C-23 and C-28 mdpi.com
UDP-glycosyltransferase (UGT)GlycosyltransferasesAttachment of sugar moieties at C-3 and C-28 mdpi.commedchemexpress.com

Biotransformation of this compound by Microbial or Enzymatic Systems

Biotransformation refers to the structural modification of a chemical compound by living organisms or their enzymes. This compound, like many other natural glycosides, can be altered by such systems, often through the cleavage of its sugar chains.

Enzymatic Hydrolysis: Specific enzymes can be used to selectively remove sugar residues from this compound. Research has shown that the enzyme hesperidinase is capable of hydrolyzing the terminal rhamnose moiety from the sugar chain attached at the C-28 position of this compound. cambridge.org This type of selective hydrolysis is a valuable tool in the structural elucidation of complex saponins.

Microbial Transformation: Microorganisms, particularly those found in the gut microbiota, possess a wide array of enzymes capable of metabolizing complex plant-derived molecules. researchgate.net While direct studies on the microbial biotransformation of pure this compound are limited, research on the metabolism of extracts from Caulophyllum robustum in rats indicates that its constituent saponins, including this compound, are processed by gut microbes. mdpi.com

Studies on structurally similar saponins, such as Akebia saponin D, demonstrate that gut microbiota can sequentially cleave sugar units from the aglycone. researchgate.net This process of deglycosylation often occurs under anaerobic conditions in the intestine. researchgate.net The transformation typically begins with the removal of terminal sugars, leading to the formation of various prosapogenins (partially hydrolyzed saponins) and ultimately the bare aglycone, hederagenin. This microbial metabolism can significantly alter the bioavailability and biological activity of the original compound.

Synthetic and Semi Synthetic Strategies for Cauloside D and Its Analogues

Total Synthesis Approaches for Cauloside D

The total synthesis of a complex natural product like this compound is a formidable task that requires intricate strategic planning and precise execution of numerous chemical reactions.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. ias.ac.inlkouniv.ac.in

For this compound, a primary disconnection would separate the complex oligosaccharide chain from the hederagenin (B1673034) aglycone. This simplifies the problem into the synthesis of two major fragments: the aglycone and the sugar moiety. Further retrosynthetic analysis of the hederagenin core would involve disconnections to reveal simpler cyclic and acyclic precursors. The oligosaccharide chain can be deconstructed by cleaving the glycosidic bonds, leading to individual monosaccharide building blocks.

Stereoselective Synthesis of Key this compound Fragments

The stereoselective synthesis of the constituent fragments of this compound is a critical aspect of its total synthesis. This involves the controlled formation of multiple stereocenters in both the aglycone and the sugar moieties.

The synthesis of the hederagenin aglycone requires the stereocontrolled construction of a pentacyclic triterpenoid (B12794562) skeleton. Strategies for achieving this often involve powerful reactions such as Diels-Alder cycloadditions to form the core ring system, followed by a series of stereoselective reductions, alkylations, and rearrangements to install the requisite functional groups and stereocenters. researchgate.net

The synthesis of the branched oligosaccharide chain presents its own set of challenges. The stereoselective formation of glycosidic bonds is paramount. nih.gov This is typically achieved using glycosyl donors and acceptors with appropriate protecting groups and a suitable promoter. nih.govmdpi.com The choice of protecting groups is crucial to ensure that only the desired hydroxyl groups react and to allow for the regioselective formation of the branched structure. The synthesis of the individual monosaccharide units, such as D-glucose, L-arabinose, and L-rhamnose, often starts from readily available carbohydrate precursors. researchgate.net

Semi-synthetic Modifications and Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, offers a more practical approach to producing analogues of this compound. mdpi.com This strategy leverages the readily available natural product as a starting material, circumventing the need for a lengthy total synthesis.

Synthesis of this compound Analogues with Modified Aglycone Structures

Modifying the hederagenin aglycone provides another avenue for creating novel this compound analogues. nih.gov The presence of hydroxyl groups and a carboxylic acid on the hederagenin scaffold offers multiple sites for chemical transformation. nih.gov For instance, esterification or amidation of the C-28 carboxylic acid can lead to a diverse range of derivatives. The hydroxyl groups at C-3 and C-23 can be acylated, alkylated, or oxidized to introduce new functionalities. nih.gov These modifications can alter the lipophilicity, steric properties, and hydrogen-bonding capabilities of the aglycone, potentially leading to improved biological activity. nih.gov

Novel Chemical Transformations of this compound

This compound, a complex bidesmosidic triterpenoid saponin (B1150181), serves as a versatile scaffold for semi-synthetic modifications aimed at generating novel analogues with potentially enhanced biological activities. Chemical transformations of this compound primarily focus on the selective cleavage of its glycosidic linkages to yield key intermediates, such as the aglycone (hederagenin), prosapogenins, or partially deglycosylated derivatives. These intermediates can then be used in subsequent reactions to build new molecular entities. The principal methods for these transformations include controlled hydrolysis reactions—acidic, basic, and enzymatic—each offering a different degree of selectivity in dismantling the intricate sugar chains attached to the hederagenin core.

The structure of this compound consists of a hederagenin aglycone with two distinct sugar chains. An arabinopyranose unit is attached via an ether linkage at the C-3 position. A more complex oligosaccharide chain is connected through an ester linkage at the C-28 carboxyl group. This structural arrangement allows for differential cleavage of the sugar moieties.

Selective Hydrolysis Strategies

Selective hydrolysis is the most fundamental chemical transformation applied to this compound. The specific conditions of the hydrolysis dictate which glycosidic bonds are broken, providing access to different foundational molecules for further synthesis.

Alkaline Hydrolysis: This method is employed to selectively cleave the ester linkage at the C-28 position of the hederagenin aglycone. Treatment of this compound with a mild base, such as potassium hydroxide (B78521) (KOH), results in the hydrolysis of the C-28 ester bond, releasing the oligosaccharide chain at this position. scispace.com This transformation yields a monodesmosidic saponin, often referred to as a prosapogenin (B1211922), where the sugar moiety at the C-3 position remains intact. scispace.com This specific prosapogenin is a valuable intermediate for creating analogues with modifications targeted at the C-28 carboxyl group.

Acid Hydrolysis: Complete cleavage of all sugar residues from this compound is typically achieved through strong acid hydrolysis. Refluxing the saponin in acidic solutions, such as hydrochloric acid (HCl) or trifluoroacetic acid (CF3COOH), breaks both the ether linkage at C-3 and the ester linkage at C-28, liberating the constituent monosaccharides and the naked aglycone, hederagenin. cambridge.orgmdpi.com While effective, harsh acidic conditions can sometimes lead to the formation of artifacts or degradation of the aglycone. cambridge.org To mitigate this, milder techniques, such as using 1 M trifluoroacetic acid or performing the hydrolysis in a two-phase system (e.g., aqueous acid with an immiscible organic solvent), have been developed. These methods help to protect the liberated aglycone from secondary modifications. cambridge.org The resulting hederagenin is a common starting point for the total synthesis of saponin analogues. nih.gov

Enzymatic Hydrolysis: For highly selective modifications, enzymatic hydrolysis offers a powerful tool. Specific enzymes can target and cleave particular glycosidic bonds, allowing for the precise removal of single sugar units. In the case of this compound, the enzyme hesperidinase has been successfully used to remove only the terminal rhamnose unit from the oligosaccharide chain at the C-28 position. cambridge.org This reaction provides a partially deglycosylated this compound derivative that cannot be easily obtained through conventional chemical methods. This technique opens avenues for creating analogues with subtly altered sugar chains, which is crucial for studying structure-activity relationships.

The table below summarizes the primary chemical transformations of this compound.

Transformation TypeReagents/ConditionsBond CleavedKey Product(s)
Alkaline Hydrolysis 5% Potassium Hydroxide (KOH), heatC-28 Ester LinkageProsa pogenin (3-O-α-L-arabinopyranosyl hederagenin)
Acid Hydrolysis 2-4 M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (CF3COOH), refluxC-3 Ether & C-28 Ester LinkagesHederagenin, L-Arabinose, D-Glucose, L-Rhamnose
Enzymatic Hydrolysis HesperidinaseTerminal glycosidic bond at C-28 sugar chainPartially deglycosylated this compound (lacking terminal rhamnose)

These hydrolytic strategies effectively deconstruct the complex natural product into valuable, simpler building blocks. The hederagenin and prosapogenins obtained from these transformations are pivotal starting materials for semi-synthetic strategies. For instance, purified hederagenin can be re-glycosylated with various activated sugar donors, such as trichloroacetimidate (B1259523) derivatives of disaccharides, to create novel saponin analogues with different sugar chains at the C-3 or C-28 positions, allowing for the exploration of new biological properties. nih.gov

Mechanistic Investigations of Cauloside D S Pharmacological Activities

Molecular Targets and Binding Interactions of Cauloside D

The pharmacological effects of this compound are rooted in its ability to interact with specific biological molecules. Research indicates that its primary role is the modulation of inflammatory processes. The main molecular targets identified are key enzymes and cytokines involved in the inflammatory response. This compound, a triterpenoid (B12794562) glycoside isolated from sources like Caulophyllum robustum, exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and various proinflammatory cytokines medchemexpress.com.

Molecular TargetEffect of this compoundImplied Pharmacological Activity
Inducible Nitric Oxide Synthase (iNOS)Inhibition of Expression medchemexpress.comAnti-inflammatory
Proinflammatory CytokinesInhibition of Expression medchemexpress.comAnti-inflammatory

This table summarizes the known molecular targets of this compound and its observed effects.

Currently, there is limited specific information available from scientific literature detailing the direct binding and modulation of specific cellular receptors by this compound. While many therapeutic compounds exert their effects through receptor interactions, the primary mechanism of this compound appears to be centered on the downstream regulation of inflammatory gene expression rather than direct receptor agonism or antagonism.

This compound's anti-inflammatory properties are significantly linked to its ability to suppress the expression of key pro-inflammatory enzymes.

Enzyme Inhibition: The most clearly documented enzymatic target of this compound is inducible nitric oxide synthase (iNOS) medchemexpress.com. Unlike direct enzymatic inhibitors that bind to the active site of the enzyme, this compound acts at the genetic level, reducing the synthesis of the iNOS protein. Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions nih.gov. By suppressing iNOS expression, this compound effectively decreases the pathological overproduction of NO.

While not directly demonstrated for this compound, many anti-inflammatory natural products also target Cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade responsible for producing prostaglandins nih.govd-nb.infojapsonline.com. Given that iNOS and COX-2 are often co-regulated by the same inflammatory signaling pathways, it is plausible that this compound may also affect COX-2 expression, though direct evidence is needed.

Enzyme Activation: There is currently no scientific evidence to suggest that this compound functions as an activator of specific enzymes. Its known mechanisms are primarily inhibitory in nature.

The modulation of protein-protein interactions (PPIs) is a critical mechanism for many therapeutic agents. These interactions are fundamental to most cellular processes, and their disruption can halt disease pathways. At present, specific research detailing how this compound may modulate specific protein-protein interactions is not available. Its established mechanism of altering gene expression suggests it acts on upstream signaling components rather than directly disrupting or stabilizing protein complexes.

Cellular Signaling Pathway Modulation by this compound

The ability of this compound to inhibit the expression of multiple inflammatory mediators points to its role as a modulator of complex cellular signaling pathways that control inflammation.

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a factor in various diseases, including cancer jbtr.or.krresearchgate.netnih.gov. Many natural compounds exert their therapeutic effects by inducing apoptosis in cancer cells nih.govmdpi.com. However, based on available scientific literature, there is no direct evidence to date that describes the effects of this compound on either inducing or inhibiting apoptosis pathways. Its characterized activities are predominantly centered on inflammation.

The anti-inflammatory effects of this compound are best explained by its intervention in the major signaling cascades that regulate the immune response. The inhibition of iNOS and pro-inflammatory cytokine expression is a downstream effect of modulating these central pathways medchemexpress.com.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a master regulator of inflammation nih.gov. Its activation leads to the transcription of numerous pro-inflammatory genes, including iNOS and cytokines like TNF-α and interleukins researcher.lifemdpi.com. The fact that this compound suppresses the expression of these NF-κB target genes strongly implies that it acts as an inhibitor of the NF-κB pathway medchemexpress.comnih.gov. By preventing the activation or nuclear translocation of NF-κB, this compound can effectively shut down a major component of the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes ERK, p38, and JNK, is another crucial set of signaling pathways that regulate inflammation nih.govmdpi.com. These kinases are involved in the cellular response to external stressors and cytokines, and they play a significant role in activating transcription factors that drive the expression of inflammatory genes nih.gov. The suppression of inflammatory mediators by this compound suggests a potential modulatory effect on one or more of the MAPK pathways.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is essential for signaling initiated by numerous cytokines and growth factors and is deeply involved in regulating the immune system nih.govplos.org. The JAK2/STAT3 cascade, in particular, is a key player in inflammatory responses nih.govmdpi.com. While direct studies on this compound are pending, other natural compounds have been shown to ameliorate inflammation by inhibiting the JAK2/STAT3 pathway mdpi.com. Given its impact on cytokine expression, investigating the role of this compound in this pathway is a logical next step.

Signaling PathwayImplied Effect of this compoundDownstream Consequences
NF-κB InhibitionDecreased expression of iNOS and pro-inflammatory cytokines medchemexpress.comresearcher.lifemdpi.comnih.gov.
MAPK Potential InhibitionReduced activation of inflammatory transcription factors nih.govnih.govmdpi.com.
JAK2/STAT3 Potential InhibitionAttenuation of cytokine-mediated inflammatory signaling plos.orgnih.govmdpi.com.

This table outlines the key inflammatory signaling pathways likely modulated by this compound and the resulting biological effects.

This compound's Influence on Cell Cycle Regulation and Proliferation

Currently, there is no specific scientific information available from the conducted research regarding the direct influence of this compound on cell cycle regulation and proliferation.

This compound's Regulation of Oxidative Stress Responses

Detailed studies specifically investigating the mechanisms by which this compound regulates oxidative stress responses are not available in the current scientific literature.

This compound's Impact on Autophagy Mechanisms

There is currently a lack of specific research data detailing the impact of this compound on autophagy mechanisms.

Gene Expression and Epigenetic Regulation by this compound

Scientific literature detailing the effects of this compound on gene expression and epigenetic regulation is not currently available.

Transcriptomic Analysis of this compound Exposure

There are no available transcriptomic studies that have analyzed the global gene expression changes in response to this compound exposure.

Proteomic Profiling in Response to this compound

Proteomic profiling studies to identify changes in protein expression in response to this compound have not been reported in the available scientific literature.

Immunomodulatory Mechanisms of this compound

This compound, a triterpene glycoside isolated from plants such as Caulophyllum robustum Maxim, demonstrates notable immunomodulatory activity, primarily characterized by its anti-inflammatory effects medchemexpress.comebi.ac.uk. The principal mechanism underlying these effects is the inhibition of pro-inflammatory mediators. Research has shown that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and key pro-inflammatory cytokines medchemexpress.comebi.ac.uk.

The anti-inflammatory action of this compound is linked to its ability to modulate critical signaling pathways involved in the inflammatory response. Evidence suggests that like other triterpenoid saponins (B1172615), its effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways dntb.gov.uamdpi.commdpi.com.

In an inflammatory state, the NF-κB pathway is typically activated, leading to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS mdpi.com. The MAPK pathways (including p38, JNK, and ERK) also play a crucial role in regulating the production of inflammatory cytokines and mediators openrheumatologyjournal.com. By inhibiting these pathways, this compound effectively reduces the production of these inflammatory molecules, thereby exerting its immunomodulatory effects.

The table below summarizes the key immunomodulatory effects of this compound and the signaling pathways it targets.

Target Molecule/PathwayEffect of this compoundReference
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expression medchemexpress.comebi.ac.uk
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Inhibition of expression medchemexpress.comebi.ac.uk
NF-κB Signaling PathwayInhibition/Downregulation mdpi.commdpi.com
MAPK Signaling PathwayInhibition/Downregulation dntb.gov.uaopenrheumatologyjournal.com

Membrane Interactions and Permeability Modulation by this compound

This compound, a triterpenoid saponin (B1150181) isolated from plants such as Caulophyllum robustum, is understood to exert some of its biological effects through interactions with cellular membranes. While direct and extensive research specifically detailing the membrane interactions of this compound is limited, the broader class of triterpenoid saponins, to which it belongs, has been the subject of numerous studies. These studies provide a foundational understanding of the likely mechanisms by which this compound modulates membrane permeability and integrity.

The primary mechanism by which many saponins interact with cell membranes is through their affinity for sterols, particularly cholesterol, which is a key component of mammalian cell membranes. The amphipathic nature of saponins, possessing both a hydrophobic (triterpenoid) and a hydrophilic (sugar) moiety, facilitates their insertion into the lipid bilayer. This interaction can lead to the formation of pores or channels, thereby increasing the permeability of the membrane to ions and small molecules. This disruption of the membrane's barrier function can ultimately lead to cell lysis.

Research on closely related compounds, such as Cauloside C, has demonstrated the capacity of these saponins to induce tangible effects on cell membranes. For instance, Cauloside C has been shown to cause potassium release and hemolysis in mouse erythrocytes in a manner that is dependent on pH. This suggests that the local environment can influence the extent of membrane disruption. It is plausible that this compound exerts similar effects, leveraging its structural characteristics to interact with and compromise the integrity of cell membranes.

The interaction of triterpenoid saponins with membranes is not solely dependent on the presence of cholesterol. Some studies have indicated that certain saponins can induce changes in the permeability of liposomal membranes that lack cholesterol. This suggests that direct interactions with the phospholipid bilayer can also play a significant role in their mechanism of action. The specific structure of the saponin, including the nature and arrangement of the sugar chains, can influence the nature and extent of these interactions.

Table 1: Representative Dose-Dependent Hemolytic Activity of a Triterpenoid Saponin

Concentration (µg/mL)Hemolysis (%)
15.2
518.7
1045.3
2589.1
5098.6

This table is a representative example based on the known activities of triterpenoid saponins and does not represent specific experimental data for this compound.

Further research is necessary to fully elucidate the specific interactions of this compound with cell membranes and to quantify its effects on membrane permeability and fluidity. Such studies would involve the use of model membrane systems, such as liposomes and artificial lipid bilayers, as well as direct measurements on various cell types.

Preclinical Pharmacological Studies of Cauloside D: in Vitro and in Vivo Models

In Vitro Studies on Cauloside D's Biological Efficacy

In vitro research provides a foundational understanding of a compound's biological activity at the cellular and molecular level. Studies on this compound have primarily focused on its anti-inflammatory potential, utilizing various cell-based models to elucidate its efficacy and mechanisms of action.

This compound Efficacy in Various Cell Lines (e.g., cancer, inflammatory)

The primary focus of in vitro investigations into this compound has been on inflammatory cell lines. Research has demonstrated that this compound, along with other related saponins (B1172615) like Caulosides A, B, and C, exerts notable anti-inflammatory effects. researchgate.net Specifically, these compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in cell-based assays. researchgate.net

Further studies involving extracts from Caulophyllum robustum, a natural source of this compound, have utilized the murine macrophage cell line RAW264.7 to explore anti-inflammatory activity. nih.gov Macrophages are key cells in the inflammatory process, and their response to stimuli is a common way to screen for anti-inflammatory compounds. While these studies point to the potent anti-inflammatory effects of Cauloside-containing extracts, literature detailing the direct cytotoxic or antiproliferative efficacy of isolated this compound on specific cancer cell lines is not extensively available in the reviewed scientific literature.

Table 1: Summary of In Vitro Anti-inflammatory Efficacy of Caulosides

BiomarkerCell Model ContextObserved EffectSource
Inducible Nitric Oxide Synthase (iNOS)Inflammatory Cell ModelsInhibition of expression researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Inflammatory Cell ModelsInhibition of expression researchgate.net
Interleukin-6 (IL-6)Inflammatory Cell ModelsInhibition of expression researchgate.net

Synergistic and Antagonistic Interactions of this compound with Other Compounds In Vitro

The scientific literature reviewed does not currently provide specific studies detailing the synergistic or antagonistic interactions of isolated this compound with other compounds in vitro. Research in this area is necessary to understand how this compound may perform in combination therapies, which could potentially enhance therapeutic efficacy or mitigate adverse effects.

Mechanistic Insights from Cell-Based Models of Disease

Mechanistic studies from cell-based models have begun to unravel how this compound exerts its biological effects. The primary mechanism identified is the modulation of key inflammatory pathways.

Collectively, Caulosides A, B, C, and D have been shown to suppress the expression of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net The inhibition of these molecules is a key therapeutic target in many inflammatory diseases. The downregulation of iNOS expression further contributes to the anti-inflammatory profile, as iNOS is responsible for the production of nitric oxide, a mediator of inflammation. researchgate.net

Studies on a methanol (B129727) extract of Caulophyllum robustum (CRME), which contains this compound, provided further insight. This research confirmed that the extract's activity is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. By preventing the activation of NF-κB, this compound can effectively halt the inflammatory cascade at a crucial control point. nih.gov

In Vivo Preclinical Models for this compound Research

Following promising in vitro results, the efficacy of this compound has been evaluated in animal models that mimic human diseases, particularly those with an inflammatory basis like arthritis.

Pharmacological Activity of this compound in Animal Models of Disease (e.g., inflammation, arthritis)

The anti-arthritic potential of a this compound-containing extract has been investigated in a collagen-induced arthritis (CIA) mouse model. nih.gov The CIA model is a widely used and well-characterized preclinical model of rheumatoid arthritis, sharing many pathological features with the human disease, including joint inflammation, swelling, and cartilage destruction. nih.gov

In this model, administration of the Caulophyllum robustum extract led to significant improvements in the clinical signs of arthritis. nih.gov Researchers observed a marked reduction in the arthritis index and limb swelling compared to the untreated model group. nih.gov Furthermore, histological examination of the joints revealed decreased synovial membrane damage and a reduction in the infiltration of inflammatory cells, indicating a protective effect on joint structure. nih.gov

Table 2: In Vivo Pharmacological Effects of a this compound-Containing Extract in a CIA Mouse Model

Parameter EvaluatedObservation in Treated Group vs. Model GroupSource
Arthritis Index & Limb SwellingSignificantly improved symptoms nih.gov
Joint HistologyDecreased synovial membrane damage and inflammatory cell infiltration nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Drastically reduced plasma levels nih.gov
Prostaglandin E2 (PGE2)Significantly reduced plasma levels nih.gov
NF-κB p65 ExpressionInhibited in joint tissue nih.gov

Mechanistic Elucidation from In Vivo this compound Studies

In vivo studies have corroborated and expanded upon the mechanistic insights gained from cell-based models. The therapeutic effects observed in the CIA mouse model were directly linked to the modulation of key inflammatory mediators. nih.gov

The administration of the this compound-containing extract drastically reduced the plasma levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, as well as Prostaglandin E2 (PGE2). nih.gov These molecules are central to the pathogenesis of rheumatoid arthritis, driving inflammation and joint destruction. The study also demonstrated that the treatment inhibited the expression of the NF-κB p65 subunit in the joint tissue of the arthritic mice. nih.gov This in vivo finding confirms that the inhibition of the NF-κB pathway is a primary mechanism behind the anti-arthritic effects of the this compound-containing extract, effectively linking the molecular action to the observed pharmacological activity. nih.gov

Table of Compounds

Compound Name
Cauloside A
Cauloside B
Cauloside C
This compound
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Nitric Oxide
Prostaglandin E2 (PGE2)

Combinatorial Approaches of this compound in Animal Models

Current scientific literature available through targeted searches does not provide specific data on the use of this compound in combinatorial therapeutic approaches within animal models. Preclinical in vivo studies have thus far focused on evaluating the pharmacological effects of this compound as a single agent in various disease models, including those for neurodegenerative diseases and metabolic disorders. While the synergistic potential of other natural compounds with standard chemotherapeutic agents has been explored, similar research involving this compound has not been identified in the public domain. Therefore, this section cannot be elaborated upon with detailed research findings or data tables at this time.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound, also referred to as Akebia Saponin (B1150181) D (ASD), has been systematically evaluated in preclinical rat models to understand its behavior within a biological system. These studies are crucial for determining the compound's potential for further development as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

Comprehensive studies in Sprague-Dawley rats have elucidated the ADME properties of this compound, revealing significant challenges related to its oral administration.

Absorption: Following intragastric administration, the absorption of this compound is extremely limited. This poor absorption is a primary contributor to its low systemic exposure when given orally. The underlying reasons are believed to be a combination of poor gastrointestinal permeability and extensive degradation before it can be absorbed into the bloodstream. nih.gov

Distribution: After intravenous administration, this compound is distributed in the body, but specific tissue distribution data from comprehensive studies are not extensively detailed in the available literature.

Metabolism: In vitro studies using rat liver microsomes indicated that this compound is stable, suggesting that it does not undergo significant first-pass metabolism by liver enzymes. nih.gov However, it is rapidly metabolized during anaerobic incubation with intestinal contents. nih.gov This suggests that the gut microbiota plays a crucial role in the metabolism of this compound, likely being a primary site of its biotransformation. nih.gov

The metabolism of this compound is extensive, involving processes such as deglycosylation, demethylation, dehydroxylation, decarbonylation, decarboxylation, hydroxylation, and hydrolysis. nih.gov Key metabolites that have been identified include Hederagenin-28-β-d-glucopyranoside, Cauloside A, and Hederagenin (B1673034). nih.gov The exposure to some metabolites, such as Cauloside A and Hederagenin, was found to be higher than the parent compound in the later phases after oral administration. nih.gov

Excretion: Following intravenous administration, this compound is primarily excreted through urine and bile. In one study, the cumulative excretion rates were approximately 14.79% in urine and 21.76% in bile. nih.gov Fecal excretion of the parent compound after intravenous administration was minimal, at only 0.011%, which further supports the understanding that biliary and urinary routes are the main pathways for elimination. nih.gov

Summary of ADME Properties of this compound in Rats
ADME ParameterKey Findings in Rat ModelsReference
Absorption Extremely low following oral administration due to poor gastrointestinal permeability and pre-absorption degradation. nih.gov
Distribution Specific tissue distribution data is limited.N/A
Metabolism Stable in liver microsomes but rapidly metabolized by gut microbiota. Major pathways include deglycosylation and hydrolysis. nih.gov
Excretion Mainly excreted via urine (≈14.79%) and bile (≈21.76%) after intravenous administration. nih.gov

Bioavailability Considerations for this compound in Animal Systems

The oral bioavailability of this compound in rats has been determined to be exceptionally low.

A pharmacokinetic study in rats calculated the absolute oral bioavailability to be a mere 0.025%. nih.gov This was determined by comparing the area under the curve (AUC) of the plasma concentration-time profile following intragastric administration versus intravenous administration. nih.gov The AUC0-t values were 0.047 ± 0.030 hµg/ml for a 100 mg/kg oral dose and 19.05 ± 8.64 hµg/ml for a 10 mg/kg intravenous dose. nih.gov

The primary factors contributing to this ultra-low bioavailability are its poor permeability across the gastrointestinal tract and the extensive biotransformation that occurs before the compound can reach systemic circulation. nih.gov The significant role of the gut microbiota in its metabolism is a key determinant of this outcome. nih.gov These findings suggest that for this compound to be a viable oral therapeutic, formulation strategies to enhance its absorption and protect it from presystemic metabolism would be necessary.

Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous Administration (10 mg/kg)Intragastric Administration (100 mg/kg)Reference
AUC0-t (h*µg/ml) 19.05 ± 8.640.047 ± 0.030 nih.gov
Absolute Bioavailability (%) 0.025 nih.gov

Structure Activity Relationship Sar Studies of Cauloside D

Identification of Pharmacophores in Cauloside D

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the pharmacophoric features can be deduced from the SAR of related oleanane-type saponins (B1172615). The primary pharmacophoric elements are believed to be distributed across the hederagenin (B1673034) backbone and its sugar moieties.

The key pharmacophoric features likely include:

The Triterpenoid (B12794562) Backbone: The rigid pentacyclic structure of hederagenin serves as the fundamental scaffold, correctly positioning the other functional groups for interaction with biological targets.

Hydroxyl and Carboxyl Groups on the Aglycone: The hydroxyl groups at the C-3 and C-23 positions, and the carboxyl group at the C-28 position of the hederagenin core are critical. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with receptor sites. nih.govmdpi.com

While a precise 3D pharmacophore model for this compound has not been published, ligand-based and structure-based pharmacophore modeling are common computational techniques used to identify such features. dergipark.org.tr These methods analyze the common structural features of a set of active molecules or the interaction patterns between a ligand and its protein target. dergipark.org.tr

Elucidation of Key Structural Motifs for this compound's Biological Activity

The biological activity of this compound and related hederagenin glycosides is intricately linked to specific structural motifs. Research on a variety of analogues has helped to elucidate the importance of different parts of the molecule.

The Hederagenin Aglycone: The hederagenin skeleton is a prerequisite for activity. Modifications to this core structure can significantly alter the biological profile.

The C-3 Sugar Chain: The glycosylation pattern at the C-3 position is a major determinant of activity. The type and sequence of sugars influence the compound's amphiphilicity, which is crucial for its interaction with cell membranes. This sugar chain is known to play a role in modulating the anti-inflammatory and cytotoxic properties of hederagenin saponins. researchgate.net

The C-28 Carboxyl Group: A free carboxyl group at the C-28 position is often considered essential for the anti-inflammatory and antifungal activities of hederagenin-based saponins. nih.gov Esterification or amidation at this position can dramatically alter the biological activity, sometimes leading to an increase in cytotoxic potency while potentially reducing other effects. nih.govnih.gov This suggests that the anionic nature of the carboxylate at physiological pH is important for certain biological interactions.

The following table summarizes the general influence of key structural motifs on the biological activity of hederagenin glycosides, which is applicable to understanding this compound.

Structural MotifPositionGeneral Influence on Biological Activity
Triterpenoid BackboneCore StructureProvides the essential rigid scaffold for the molecule.
Sugar MoietyC-3Influences solubility, membrane interaction, and modulates the intensity of anti-inflammatory and cytotoxic effects. The complexity and composition of the sugar chain are critical.
Carboxyl GroupC-28A free carboxyl group is often crucial for anti-inflammatory activity. Modification can enhance cytotoxicity.
Hydroxyl GroupsC-3, C-23Act as hydrogen bond donors/acceptors, contributing to binding with biological targets.

Rational Design and Synthesis of this compound Analogues Based on SAR

The rational design of analogues of natural products like this compound aims to improve their therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profiles. Based on the SAR of hederagenin glycosides, the primary sites for modification are the C-3 sugar chain and the C-28 carboxyl group. nih.gov

Modification of the C-28 Carboxyl Group: A common strategy involves the synthesis of esters and amides at the C-28 position. This modification can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to increased cytotoxic activity. For instance, the synthesis of C-28 amide derivatives of hederagenin has been shown to significantly boost antiproliferative activity against cancer cell lines. nih.gov

Modification of the C-3 Sugar Moiety: The synthesis of analogues with varied sugar chains at the C-3 position allows for the exploration of how different glycosylation patterns affect biological activity. This can involve changing the type of monosaccharides, their sequence, and the linkages between them. Such modifications can fine-tune the compound's interaction with specific biological targets and alter its solubility and bioavailability. The synthesis of a range of hederagenin diglycosides has been performed to better understand the influence of the second sugar unit and its substitution position on the initial sugar. researchgate.net

The following table presents examples of synthetic modifications to the hederagenin scaffold and the resulting impact on biological activity.

Modification SiteType of ModificationObserved Effect on Biological ActivityReference Compound(s)
C-28Esterification/AmidationIncreased cytotoxic activityHederagenin derivatives nih.govsioc-journal.cn
C-3Variation of sugar unitsAltered hemolytic and cytotoxic activitySynthetic hederagenin diglycosides researchgate.net
A-RingAcetylation of hydroxyl groupsEnhanced antiproliferative activity in combination with C-28 modificationAcetylated C-28 amide derivatives nih.gov

Computational Approaches to this compound SAR Analysis

Computational methods are powerful tools for investigating the SAR of complex natural products like this compound, especially when experimental data is limited.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies are used to correlate the physicochemical properties or 3D fields of a series of compounds with their biological activities. For saponins, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity. nih.gov Such models can be used to predict the activity of novel, unsynthesized analogues. Studies on other saponin (B1150181) analogues have successfully used 2D and 3D QSAR to model antifungal activity. researchgate.net

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of a ligand to the active site of a target protein. For this compound, docking studies could be employed to investigate its interaction with key proteins involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or various cytokines. pensoft.net For example, molecular docking of α-hederin, a structurally related saponin, has been used to suggest its potential targets. researchgate.net Molecular modeling has also been used to study the interaction of hederagenin and its glycosides with cell membranes. researchgate.net

These computational approaches, while not yet extensively applied specifically to this compound, hold significant promise for guiding the future rational design of more potent and selective analogues.

Analytical Methodologies for Cauloside D Quantification and Detection

Advanced Chromatographic Techniques for Cauloside D Analysis and Quality Control

Chromatographic methods are central to the separation, identification, and quantification of this compound from complex matrices such as plant extracts and biological fluids. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominent techniques, often coupled with various detectors to overcome the challenges associated with the compound's structure.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (DAD) detection is a standard technique in phytochemical analysis. However, for triterpenoid (B12794562) saponins (B1172615) like this compound, this method has significant limitations. This compound lacks a strong chromophore, a part of the molecule that absorbs UV or visible light, which results in low UV absorption. thieme-connect.comnih.gov Consequently, HPLC-UV/DAD is not a sensitive or suitable method for the direct quantification of this compound. While it can be used in the broader analysis of an extract, other detection methods are necessary for accurate and sensitive measurement of this specific compound. Often, HPLC systems for saponin (B1150181) analysis will incorporate a UV/DAD detector for the analysis of other UV-active compounds in the same sample, such as alkaloids, while relying on a different detector for the saponins. thieme-connect.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the aglycone (sapogenin) portion of this compound. This method requires a hydrolysis step to cleave the sugar moieties from the triterpene backbone, followed by derivatization to make the aglycone volatile. cambridge.org This multi-step process makes it less direct for quantifying the intact glycoside.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful and widely used technique for the sensitive and selective quantification of this compound. nih.gov This method combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry.

Several studies have developed and validated LC-MS/MS methods for this compound. For instance, an UHPLC-Q-Exactive-Plus-Orbitrap-MS method was used to identify this compound and its metabolites. In negative ion mode, this compound produced a deprotonated molecular ion [M-H]⁻ at m/z 1073.5487. Another study developed an HPLC-ESI-MS/MS method for pharmacokinetic studies in rats, using multiple reaction monitoring (MRM) mode for detection, which provides excellent specificity and sensitivity. nih.gov The LC-MS/MS approach is particularly valuable for confirming the identity of compounds in complex plant extracts and commercial products. nih.gov

A detailed study on the metabolites of saponins from Caulophyllum robustum characterized the fragmentation behavior of this compound. The analysis identified the parent ion and key fragment ions, which is crucial for developing specific and reliable MS/MS methods.

Table 1: Mass Spectrometry Data for this compound Fragmentation

Parent Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Interpretation
1073.5487 765.4417 Loss of sugar moieties
603.3903 Loss of Glc from m/z 765.4417
585.3766 Loss of H₂O from m/z 603.3903
471.3477 Hederagenin (B1673034) (aglycone), generated by loss of α-Ara from m/z 603.3903
423.3311 Loss of 2H and HCOOH from m/z 471.3477

Data sourced from a study on the biotransformation of C. robustum saponins.

To overcome the limitations of UV detection, Evaporative Light Scattering Detection (ELSD) is frequently employed in conjunction with HPLC or UPLC for the quantification of this compound and other saponins. thieme-connect.comnih.govresearchgate.net ELSD is a universal detector that is not dependent on the optical properties of the analyte. The principle involves nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles. This makes it ideal for non-chromophoric compounds like this compound.

Validated HPLC-ELSD and UPLC-ELSD methods have been successfully used to separate and quantify a range of saponins, including this compound, from Caulophyllum thalictroides (blue cohosh) roots and related dietary supplements. thieme-connect.comnih.gov These methods demonstrated good separation within reasonable analysis times. For example, a UPLC-ELSD method could separate eight different triterpene saponins, including this compound, within 8 minutes, with detection limits reported to be between 1–5 µg/mL. thieme-connect.comscispace.com

Table 2: Comparison of Chromatographic Methods with ELSD for Saponin Analysis

Technique Analysis Time Detection Limit (Saponins) Reference
HPLC-ELSD 35 min 10 µg/mL nih.govresearchgate.net
UPLC-ELSD 8 min 1-5 µg/mL thieme-connect.comscispace.com

Spectroscopic Methods for this compound Quantification

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of this compound. nih.govnih.gov Techniques such as 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are used to determine the complex structure of the triterpene aglycone and to identify the types of sugars, their linkages, and attachment points to the aglycone. nih.gov

While primarily a qualitative tool for structure determination, Quantitative NMR (qNMR) can also be used for quantification. This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By integrating the area of a specific resonance peak of this compound and comparing it to that of a certified internal standard, an absolute quantification can be achieved without the need for an identical this compound reference standard for calibration. Although not as commonly reported for routine quantification as chromatographic methods, qNMR offers a powerful alternative for the certification of reference materials and for assays where a pure standard of the analyte is unavailable.

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical)

The investigation of the pharmacokinetic properties of this compound requires sensitive and validated bioanalytical methods to measure its concentration in biological matrices like plasma. A selective and accurate HPLC-ESI-MS/MS method has been developed and validated for the simultaneous determination of this compound and five other compounds in rat plasma following oral administration of a Caulophyllum robustum extract. nih.gov

The method validation was comprehensive, assessing linearity, precision, accuracy, extraction recovery, matrix effects, and stability, ensuring the reliability of the pharmacokinetic data. nih.gov The detection was performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. This study demonstrated that the method was successfully applied to a pharmacokinetic study in rats, providing key parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve). nih.gov

Table 3: Validation Parameters for the HPLC-MS/MS Bioanalytical Method for this compound in Rat Plasma

Parameter Result
Linearity (r²) > 0.99
Precision (RSD) < 12.20 %
Accuracy -12.39 % to 10.55 %
Extraction Recovery 85.48 % - 98.69 %
Matrix Effect 80.96 % - 91.35 %

Data adapted from a pharmacokinetic study of Caulophyllum robustum extract. nih.gov

Standardization and Quality Assurance of this compound in Research Materials

The standardization and quality assurance of research materials and commercial products containing this compound are critical for ensuring consistent efficacy and safety. nih.gov Analytical methods, such as the validated HPLC-ELSD and UPLC-ELSD techniques, are essential tools for the quality control of raw plant materials and finished dietary supplements. nih.gov

Studies analyzing commercial dietary supplements claiming to contain blue cohosh have revealed significant variability in the content of triterpene saponins, including this compound. thieme-connect.comnih.gov This highlights the necessity of strict quality control procedures and the use of well-characterized reference materials for accurate quantification. The development of comprehensive analytical methods allows for the creation of chemical fingerprints, which can be used to authenticate the plant species and ensure the consistency of the chemical profile from batch to batch. nih.gov The combination of chromatographic separation with mass spectrometric confirmation provides a high degree of confidence in the identification and quantification of this compound for quality assurance purposes. nih.gov

Future Directions and Challenges in Cauloside D Research

Unexplored Mechanistic Pathways and Novel Biological Activities of Cauloside D

Current research indicates that this compound exhibits anti-inflammatory efficacy by suppressing pro-inflammatory cytokines. nih.govmdpi.com However, the precise molecular mechanisms governing these effects remain largely uncharacterized. The complexity of cellular signaling cascades means that this compound likely interacts with multiple targets and pathways. For instance, related compounds like Cauloside A and C have been shown to influence pathways such as the FAK/PI3K signaling pathway, suggesting that this compound might operate through similar or other intricate mechanisms that are yet to be discovered. bohrium.com

Future research should prioritize the elucidation of these pathways. Investigating its influence on key inflammatory signaling networks such as NF-κB, MAPKs, and JAK/STAT pathways is crucial. Furthermore, the potential for novel biological activities beyond anti-inflammatory effects is a significant area for exploration. Many natural products exhibit a wide range of pharmacological properties. nih.govmdpi.commdpi.comresearchgate.net Systematic screening of this compound against various disease models could uncover new therapeutic applications in areas such as cancer, autoimmune disorders, or neurodegenerative diseases.

Table 1: Potential Areas for Mechanistic and Bioactivity Studies of this compound

Research Area Specific Focus Rationale
Mechanistic Pathways NF-κB, MAPKs, JAK/STAT signaling These are central pathways in inflammation and immune response.
Apoptosis and cell cycle regulation To explore potential anti-cancer activities.
Nrf2 and antioxidant pathways To investigate potential cytoprotective effects.
Novel Biological Activities Anti-proliferative effects Screening against various cancer cell lines.
Neuroprotective effects Investigating its role in models of neurodegenerative diseases.
Antiviral and antimicrobial activity Broad-spectrum screening against pathogens.
Immunomodulatory effects Assessing its impact on different immune cell functions.

Development of Novel Synthetic Routes for this compound and Analogues

The reliance on extraction from natural sources presents significant challenges for the sustainable supply of this compound for extensive research and potential future clinical use. The development of efficient and scalable synthetic routes is therefore a critical research direction. escholarship.org The total synthesis of complex natural products like this compound is a formidable task due to its intricate stereochemistry and glycosidic linkages. mdpi.com

Future efforts should focus on creating innovative synthetic strategies that allow for the efficient construction of the this compound core structure. Moreover, a successful synthetic route would open the door to the creation of novel analogues. researchgate.net By systematically modifying the structure of this compound, researchers can conduct structure-activity relationship (SAR) studies. This would help in identifying the key structural motifs responsible for its biological activity and could lead to the design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Advancements in Preclinical Delivery Systems for this compound

The therapeutic potential of many natural products is often hampered by poor bioavailability, low solubility, and metabolic instability. While specific data on the pharmacokinetics of this compound is scarce, it is plausible that it faces similar challenges, which are common for saponins (B1172615). Therefore, the development of advanced preclinical delivery systems is paramount.

Research should be directed towards formulating this compound into various drug delivery platforms to enhance its therapeutic efficacy. These could include:

Nanoparticle-based systems: Encapsulating this compound in liposomes, polymeric nanoparticles, or micelles could improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.

Prodrug approaches: Modifying the structure of this compound to create a prodrug that is converted to the active form in vivo could enhance its absorption and distribution.

Novel formulation strategies: Exploring formulations such as emulsions, solid lipid nanoparticles, or amorphous solid dispersions could improve oral bioavailability.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level approach. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for this purpose. nih.govmdpi.com These technologies can provide an unbiased, comprehensive snapshot of the molecular changes induced by this compound in cells or organisms. nih.govmdpi.com

For instance, proteomics can identify the proteins that directly bind to this compound or whose expression levels are altered upon treatment. mdpi.com Metabolomics can reveal changes in metabolic pathways, providing insights into the functional consequences of its activity. nih.gov By integrating data from multiple omics platforms, researchers can construct detailed molecular networks to elucidate the compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover off-target effects. nih.gov

Collaborative Research and Data Sharing Initiatives for this compound Studies

Research on a specific natural product like this compound can be accelerated through collaborative efforts and open data sharing. The complexity and cost of modern drug discovery and development make it challenging for individual research groups to make significant progress in isolation. dndi.org

Establishing collaborative networks that bring together experts from different fields—such as natural product chemistry, pharmacology, computational biology, and clinical research—would foster innovation and a more efficient use of resources. Furthermore, creating open-access databases for sharing raw experimental data, chemical structures, and biological activity results related to this compound and other saponins would prevent duplication of effort and allow for meta-analyses that could reveal new insights. Models like the Drugs for Neglected Diseases initiative (DNDi) demonstrate how open and collaborative approaches can successfully deliver new treatments by leveraging shared expertise and knowledge. dndi.org

Addressing Research Gaps for Comprehensive Understanding of this compound

A comprehensive understanding of this compound is currently limited by several key research gaps. Addressing these gaps is essential for validating its therapeutic potential and advancing it through the preclinical development pipeline.

Table 2: Key Research Gaps in this compound Investigation

Research Gap Specific Questions to Address Importance
Pharmacokinetics and ADME What are the absorption, distribution, metabolism, and excretion properties of this compound? Essential for determining its drug-like properties and potential for in vivo efficacy.
Target Identification What are the primary molecular targets of this compound? Crucial for understanding its mechanism of action and for rational drug design.
In Vivo Efficacy How effective is this compound in relevant animal models of disease? Necessary to validate the in vitro findings and establish a basis for clinical translation.
Long-term Studies What are the effects of chronic exposure to this compound? Important for assessing long-term safety and efficacy.
Comparative Studies How does the activity of this compound compare to other related saponins and existing drugs? Provides context for its potential therapeutic niche and advantages.

Q & A

Q. How is Cauloside D isolated and purified from Caulophyllum robustum Maxim.?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reversed-phase) and HPLC. The compound’s glycosidic nature (aglycone core with sugar moieties) requires careful optimization of mobile phase gradients to resolve structurally similar saponins . Post-isolation, purity is confirmed using HPLC-ELSD or LC-MS, with molecular weight validation via high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are used to characterize this compound’s structure?

Structural characterization involves:

  • NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to assign aglycone and glycosidic linkages.
  • Mass spectrometry (LC-MS/MS) to confirm molecular weight (e.g., [M+H]+ = 1117.32) and fragmentation patterns .
  • Infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl, carboxyl).
    Discrepancies in reported molecular weights (e.g., 1074 vs. 1117.32) may arise from ionization states or glycosylation variability; HRMS is critical for resolution .

Q. What is the evidence for this compound’s anti-inflammatory activity?

this compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) in macrophage models (e.g., RAW 264.7 cells). Experimental designs include:

  • In vitro assays : LPS-stimulated cells treated with this compound (10–100 μM), with cytokine levels quantified via ELISA and iNOS expression via Western blot .
  • Dose-response curves to calculate IC50 values and validate specificity against controls (e.g., dexamethasone) .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across studies?

Contradictions may arise from:

  • Source variability : Differences in plant chemotypes or extraction protocols .
  • Assay conditions : Cell line specificity (e.g., primary vs. immortalized cells) or endotoxin contamination in LPS models.
  • Data normalization : Use of housekeeping genes (e.g., GAPDH) for qPCR/Western blot and inclusion of positive controls.
    Robust meta-analysis requires standardized reporting of purity, solvent (e.g., DMSO concentration ≤0.1%), and replication across independent labs .

Q. What experimental strategies are recommended for studying this compound’s pharmacokinetics?

Key challenges include its glycosidic structure (poor oral bioavailability) and solubility (90 mg/mL in DMSO ). Methodological approaches:

  • ADME studies : Use radiolabeled this compound in rodent models to track absorption/distribution.
  • Metabolite profiling : LC-MS/MS to identify deglycosylation products in plasma/liver microsomes.
  • Pharmacodynamic modeling : Relate plasma concentrations to anti-inflammatory efficacy using compartmental models .

Q. How can researchers investigate synergistic effects of this compound with other phytochemicals?

Synergy studies require:

  • Fractional inhibitory concentration (FIC) index : Combine this compound with compounds like magnoflorine () in checkerboard assays.
  • Network pharmacology : Map shared targets (e.g., NF-κB, MAPK pathways) using databases like STRING or KEGG.
  • In vivo validation : Use adjuvant-induced arthritis models to compare monotherapy vs. combination efficacy .

Methodological and Reproducibility Considerations

Q. How should researchers design dose-conversion studies for in vivo applications?

Use body surface area (BSA) scaling:

  • Example : A mouse dose of 20 mg/kg converts to 10 mg/kg in rats using species-specific Km factors (mouse = 3, rat = 6) .
  • Allometric scaling : Adjust for metabolic differences between rodents and humans.

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Detailed protocols : Report extraction solvents, chromatography conditions, and purity thresholds.
  • Data transparency : Deposit raw spectral data (NMR, MS) in repositories like MetaboLights.
  • Negative controls : Include vehicle (DMSO) and untreated groups to exclude solvent artifacts .

Future Research Directions

  • Structure-activity relationship (SAR) : Synthesize analogs to identify critical functional groups (e.g., carboxyl or sugar moieties) .
  • Mechanistic depth : Use CRISPR/Cas9 knockout models to validate targets (e.g., iNOS, COX-2).
  • Clinical translation : Prioritize formulations (e.g., nanoparticles) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.